molecular formula C23H25NO5 B2686002 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 2361636-65-7

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid

Cat. No.: B2686002
CAS No.: 2361636-65-7
M. Wt: 395.455
InChI Key: PBHVDNYJCVVWFV-UHFFFAOYSA-N
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Description

This compound is a morpholine derivative featuring a 5,5-dimethyl-substituted ring and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its orthogonality and ease of removal under mild basic conditions . The acetic acid moiety enhances hydrophilicity, making the compound suitable for applications requiring aqueous solubility. However, detailed physicochemical and toxicological data for this specific compound remain sparse in publicly available literature .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHVDNYJCVVWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the reaction of the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Protective Group Chemistry
The Fmoc group is widely used in peptide synthesis as a protective group for amino acids. The ability to selectively remove the Fmoc group under mild conditions facilitates the stepwise assembly of peptides. This compound can act as a building block in the synthesis of peptides, allowing for the incorporation of specific functionalities that enhance biological activity or stability.

Synthesis Protocols
The synthesis typically involves coupling reactions where the compound is combined with other amino acids or peptide fragments using reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Pharmaceutical Development

Drug Design
Due to its structural complexity and functional groups, 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid serves as an important intermediate in the design and synthesis of novel pharmaceuticals. Its derivatives may exhibit enhanced pharmacological properties, making them candidates for further development into therapeutic agents.

Case Studies
Recent studies have demonstrated its potential in developing drugs targeting specific biological pathways. For instance, compounds derived from this structure have shown promise in modulating enzyme activity relevant to various diseases, including cancer and metabolic disorders.

Bioconjugation Techniques

Linker Applications
The compound's ability to act as a linker in bioconjugation processes allows for the attachment of biomolecules such as proteins or nucleic acids to therapeutic agents. This application is particularly valuable in targeted drug delivery systems where specificity is crucial for minimizing side effects.

Material Science

Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of functional polymers. These materials can exhibit unique properties such as increased thermal stability or enhanced mechanical strength, making them suitable for various industrial applications.

Analytical Chemistry

Chromatography and Spectroscopy
The unique structural features of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid allow it to be employed as a standard in chromatographic techniques. Its distinct spectral characteristics facilitate its use in quantitative analysis and method validation.

Summary Table of Applications

Application AreaDescription
Peptide SynthesisActs as a building block with Fmoc protection for stepwise peptide assembly
Pharmaceutical DevelopmentIntermediate for novel drug design targeting specific biological pathways
Bioconjugation TechniquesFunctions as a linker for attaching biomolecules to therapeutic agents
Material ScienceUsed in synthesizing functional polymers with enhanced properties
Analytical ChemistryServes as a standard in chromatographic techniques for quantitative analysis

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid involves its ability to act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

Table 1: Structural Analogues and Their Features
Compound Name Core Structure Functional Groups CAS Number Key Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid Morpholine Fmoc, acetic acid, 5,5-dimethyl Not Available Peptide synthesis, drug design
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc, acetic acid 180576-05-0 Chemical intermediates
(5,5-Dimethyl-morpholin-2-yl)-acetic acid methyl ester Morpholine Methyl ester, 5,5-dimethyl Not Available Organic synthesis
(E)-2-(4-((4-((Fmoc-amino)methyl)phenyl)diazenyl)-3,5-dimethyl-pyrazol-1-yl)acetic acid Pyrazole Fmoc, diazenyl, acetic acid Not Available Photoresponsive materials

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property Target Compound (Morpholine Derivative) Piperazine Analog Methyl Ester Analog
Molecular Weight Not Available ~420.45 g/mol (estimated) ~215.27 g/mol (estimated)
Density Not Available 1.295 g/cm³ Not Available
Boiling Point Not Available 569.5°C (at 760 mmHg) Not Available
Solubility Likely polar due to acetic acid No data available Higher lipophilicity (ester group)
Stability Stable under inert conditions Stable Hydrolyzes under acidic/basic conditions

Notes:

  • The piperazine analog (CAS 180576-05-0) shares the Fmoc and acetic acid groups but lacks the 5,5-dimethyl substitution, reducing steric hindrance .
  • The methyl ester analog lacks the Fmoc group, limiting its use in peptide synthesis but improving compatibility with non-polar solvents .

Reactivity and Functional Utility

  • Fmoc Group Stability : The Fmoc group in the target compound is base-labile, similar to the piperazine analog, enabling selective deprotection in multi-step syntheses .
  • Morpholine vs.
  • Acetic Acid vs. Methyl Ester : The acetic acid group improves water solubility, whereas the methyl ester (in the morpholine analog) favors lipid membrane permeability .

Key Observations :

  • All analogues lack comprehensive toxicological data, necessitating precautionary handling (e.g., PPE, ventilation) .

Biological Activity

The compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (commonly referred to as Fmoc-DMMA) is a synthetic organic molecule that has garnered attention in biochemical research. Its unique structure, featuring a fluorene group and a morpholine ring, positions it as a significant player in peptide synthesis and proteomics. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula: C₄₀H₄₄N₂O₈
  • Molecular Weight: 680.786 g/mol
  • CAS Number: 268730-86-5

Biological Activity

Fmoc-DMMA exhibits various biological activities primarily through its role as a building block in peptide synthesis. Its structural components allow for specific interactions with biological molecules, making it useful in several applications:

  • Peptide Synthesis:
    • Fmoc-DMMA is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids. This protection allows for selective reactions during peptide assembly.
  • Enzyme Inhibition:
    • Preliminary studies indicate that derivatives of Fmoc-DMMA may interact with specific enzymes, potentially leading to inhibitory effects. The morpholine moiety can influence binding affinity and specificity towards enzyme active sites.
  • Cellular Interactions:
    • Research suggests that compounds similar to Fmoc-DMMA can modulate cellular pathways, affecting processes such as cell signaling and proliferation. This modulation is often mediated through receptor interactions.

The mechanism of action of Fmoc-DMMA can be summarized as follows:

  • Targeting Enzymes: The morpholine ring's nitrogen atom can participate in hydrogen bonding with enzyme active sites, influencing enzymatic activity.
  • Cleavage of Fmoc Group: Under basic conditions, the Fmoc group can be cleaved to reveal the active site of the molecule, facilitating further reactions or interactions with biological targets.

Research Findings

Recent studies have highlighted the potential of Fmoc-DMMA in various research domains:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS
Enzyme InteractionPotential enzyme inhibitors
Cellular ModulationInfluences cell signaling and proliferation

Case Studies

  • Peptide Therapeutics Development:
    A study focused on developing peptide-based therapeutics utilized Fmoc-DMMA as a key intermediate. The resulting peptides demonstrated enhanced stability and bioactivity compared to traditional counterparts.
  • Enzyme Inhibition Assays:
    In vitro assays were conducted to evaluate the inhibitory effects of Fmoc-DMMA derivatives on specific proteases. Results indicated significant inhibition rates, suggesting potential applications in drug design.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid, and how do they influence its reactivity in peptide synthesis?

  • The compound contains a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used amine-protecting group in solid-phase peptide synthesis (SPPS). The morpholine ring with 5,5-dimethyl substituents enhances steric protection of the reactive site, while the acetic acid moiety enables conjugation to resins or other substrates. The Fmoc group is cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile protecting groups .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

  • HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., at 254 nm for Fmoc absorption) is standard for purity assessment. NMR (1H, 13C) is critical for structural confirmation, particularly to resolve signals from the morpholine ring and Fmoc group. Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. For example, Fmoc-protected analogs often exhibit characteristic peaks at m/z corresponding to [M+H]+ or [M+Na]+ .

Q. What safety precautions are essential when handling this compound?

  • The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust formation and incompatible materials (strong acids/bases). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under different reaction conditions be resolved?

  • Stability discrepancies often arise from solvent polarity, temperature, or residual moisture. For instance, Fmoc deprotection rates vary in DMF vs. DCM due to differences in solvation. Perform kinetic studies using HPLC to monitor degradation under controlled conditions (e.g., varying pH, temperature). Compare results with analogs like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid (CAS 175291-56-2), which shares similar Fmoc lability .

Q. What strategies optimize the synthesis of this compound to minimize side reactions?

  • Stepwise protection : First introduce the Fmoc group to the morpholine nitrogen, followed by acetic acid coupling. Use NovaSyn TGR resin or similar for solid-phase synthesis to improve yield. Monitor reaction progress via Kaiser test for free amines. For example, reports 85% yield using N-ethyl-N,N-diisopropylamine in DCM at −10°C .
  • Table : Key Reaction Parameters

StepReagentSolventTemp.Yield
Fmoc ProtectionFmoc-ClDCM0–25°C78%
Acetic Acid CouplingDIC/HOBtDMF25°C85%

Q. How does the steric hindrance from the 5,5-dimethylmorpholine group affect its utility in peptide chain elongation?

  • The dimethyl substituents reduce nucleophilicity at the morpholine nitrogen, slowing acylation rates. This requires longer coupling times (e.g., 2–4 hours) or elevated temperatures (40°C). Compare with Fmoc-Knorr linker (CAS 175291-56-2), where reduced steric bulk allows faster reactions .

Q. What are the ecological implications of using this compound, given limited ecotoxicity data?

  • While no ecotoxicity data exists, structural analogs (e.g., Fmoc-alanine) show low biodegradability. Implement waste protocols for halogenated solvents (e.g., DCM) and use solid-phase extraction to recover excess reagent. Avoid aqueous discharge; incinerate at >800°C to prevent toxic byproducts (e.g., NOx) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) from different suppliers list conflicting hazard classifications?

  • Discrepancies arise from variations in purity, residual solvents, or testing methodologies. For example, Indagoo’s SDS ( ) lists H335 (respiratory irritation), while Key Organics ( ) omits this. Validate purity via HPLC and cross-reference with ECHA guidelines for harmonized classification .

Q. How can researchers address inconsistencies in reported synthetic yields for Fmoc-protected morpholine derivatives?

  • Variables include resin swelling (e.g., DMF vs. NMP), coupling agent efficiency (DIC vs. HATU), and moisture content. Reproduce protocols from (95% purity via silica gel chromatography) and compare with microwave-assisted methods ( ), which reduce side reactions .

Methodological Recommendations

  • Purification : Use reverse-phase HPLC with a C18 column (ACN/water gradient) for final purification.
  • Storage : Store at −20°C under argon to prevent Fmoc cleavage via ambient CO2 or moisture .
  • Troubleshooting : If coupling fails, pre-activate the carboxylic acid with HOBt/DIC for 10 minutes before adding the amine.

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